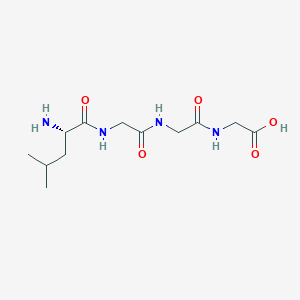

Leucyl-glycyl-glycyl-glycine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Leucyl-glycyl-glycyl-glycine, also known as this compound, is a useful research compound. Its molecular formula is C12H22N4O5 and its molecular weight is 302.33 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Recent studies have highlighted the antimicrobial effects of glycyl-glycine derivatives, including LGGG. Research indicates that peptides like LGGG can inhibit the growth of various pathogenic microorganisms.

Case Study: Antimicrobial Activity

- Study Focus : Investigated the antimicrobial effects of glycyl-glycine and its derivatives.

- Method : Minimum inhibitory concentration (MIC) was determined using broth dilution methods.

- Results :

- LGGG demonstrated significant inhibition against Staphylococcus epidermidis and Proteus mirabilis.

- At a concentration of 400 mg/mL, LGGG inhibited both tested strains, while lower concentrations had varying effects on biofilm formation.

| Compound | MIC (mg/mL) | Inhibited Strains |

|---|---|---|

| Glycine | 100 | Staphylococcus epidermidis |

| Glycyl-Glycine | 400 | Staphylococcus epidermidis, Proteus mirabilis |

This study underscores the potential for LGGG in developing antimicrobial agents, particularly in treating biofilm-associated infections .

Anticancer Applications

LGGG has also shown promise in anticancer research. Its cytotoxic effects have been evaluated on cancer cell lines, providing insights into its therapeutic potential.

Case Study: Cytotoxicity Against Cancer Cells

- Study Focus : Evaluated the cytotoxic effects of LGGG on HeLa and A549 cell lines.

- Method : MTT assay was used to assess cell viability.

- Results :

- LGGG exhibited cytotoxic effects on both HeLa (cervical cancer) and A549 (lung cancer) cells.

- The study found a dose-dependent relationship, indicating higher concentrations led to increased cell death.

| Cell Line | IC50 (mg/mL) | Observations |

|---|---|---|

| HeLa | 150 | Significant reduction in viability |

| A549 | 200 | Dose-dependent cytotoxicity observed |

These findings suggest that LGGG could be further explored as a candidate for anticancer drug development .

Biochemical Research

In biochemical studies, LGGG serves as a substrate for various enzymatic reactions. Its role in metabolic pathways has been investigated, contributing to our understanding of peptide interactions within biological systems.

Case Study: Enzymatic Activity

- Study Focus : Analyzed the degradation kinetics of LGGG in subcritical water.

- Method : Kinetic analysis was performed using HPLC.

- Results :

- The degradation of LGGG followed first-order kinetics, with ring formation observed as one of the final products.

- This study provides insights into the stability and reactivity of peptide compounds under specific conditions.

| Condition | Temperature (°C) | Reaction Rate Constant (k) |

|---|---|---|

| Subcritical Water | 200 | x |

| Subcritical Water | 240 | y |

This research highlights the importance of understanding peptide behavior under various environmental conditions, which is crucial for applications in drug formulation and delivery .

Potential in Drug Development

The unique properties of LGGG make it a candidate for drug development, particularly in creating peptide-based drugs. Its structural characteristics allow for modifications that can enhance bioactivity and specificity.

Eigenschaften

CAS-Nummer |

14857-78-4 |

|---|---|

Molekularformel |

C12H22N4O5 |

Molekulargewicht |

302.33 g/mol |

IUPAC-Name |

2-[[2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C12H22N4O5/c1-7(2)3-8(13)12(21)16-5-10(18)14-4-9(17)15-6-11(19)20/h7-8H,3-6,13H2,1-2H3,(H,14,18)(H,15,17)(H,16,21)(H,19,20)/t8-/m0/s1 |

InChI-Schlüssel |

XWTNPSHCJMZAHQ-QMMMGPOBSA-N |

SMILES |

CC(C)CC(C(=O)NCC(=O)NCC(=O)NCC(=O)O)N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)O)N |

Kanonische SMILES |

CC(C)CC(C(=O)NCC(=O)NCC(=O)NCC(=O)O)N |

Key on ui other cas no. |

14857-78-4 |

Sequenz |

LGGG |

Synonyme |

L-leucylglycylglycylglycine Leu-Gly-Gly-Gly leucyl-glycyl-glycyl-glycine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.